REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+:15]([O-])=O)=[C:4]([NH:8][CH:9]([CH2:13][CH3:14])[C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1.Cl.O.O.Cl[Sn]Cl.[OH-].[K+]>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:15][C:10](=[O:11])[CH:9]([CH2:13][CH3:14])[NH:8]2 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)NC(C(=O)O)CC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.35 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.93 kg
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
5.3 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The resulting residue was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove insoluble solids
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with DCM (2×10 L)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=C2NC(C(NC12)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |